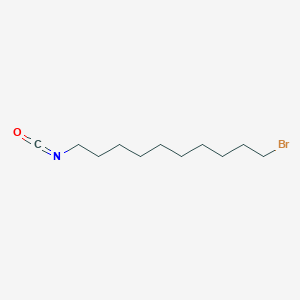
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound features a sulfonyl group attached to a benzene ring, which is further substituted with a methyl group. The presence of the prop-1-en-1-yl group adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-2-(prop-1-en-1-yl)amine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for the efficient handling of reagents and the optimization of yield and purity. The final product is typically purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine involves its high reactivity due to the strained aziridine ring. This reactivity allows it to interact with various molecular targets, including enzymes and nucleophiles. The sulfonyl group enhances its electrophilicity, making it a potent inhibitor of certain enzymes by forming covalent bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzene-1-sulfonyl)aziridine: Lacks the prop-1-en-1-yl group, making it less reactive.
2-Methyl-1-(4-methylbenzene-1-sulfonyl)aziridine: Similar structure but without the prop-1-en-1-yl group.
1-(4-Methylbenzene-1-sulfonyl)-2-phenylaziridine: Contains a phenyl group instead of the prop-1-en-1-yl group.
Uniqueness
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine is unique due to the presence of both the prop-1-en-1-yl group and the sulfonyl group, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical transformations, making it a versatile compound in various fields of research.
Properties
CAS No. |
796975-15-0 |
|---|---|
Molecular Formula |
C13H17NO2S |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonyl-2-prop-1-enylaziridine |
InChI |
InChI=1S/C13H17NO2S/c1-4-9-13(3)10-14(13)17(15,16)12-7-5-11(2)6-8-12/h4-9H,10H2,1-3H3 |
InChI Key |
VBEIFCXHYRUVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1(CN1S(=O)(=O)C2=CC=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


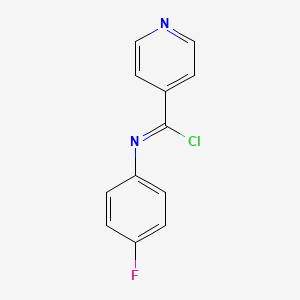
![3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione](/img/structure/B12533494.png)
![4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B12533500.png)
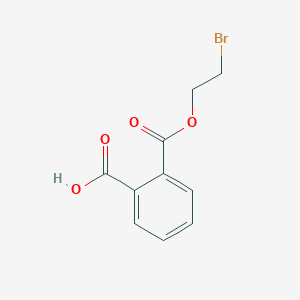
![3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B12533511.png)
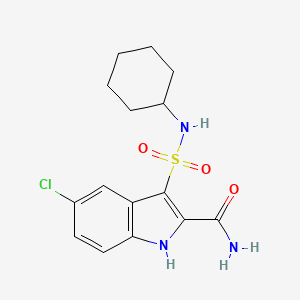
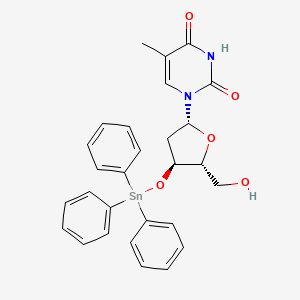
![5-[2-(4-Methoxyphenyl)ethyl]-3-oxo-1,2,3lambda~5~-oxadiazole](/img/structure/B12533536.png)

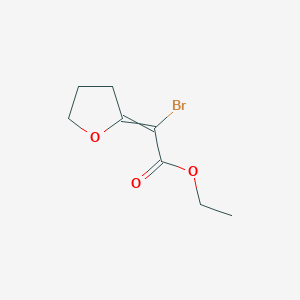
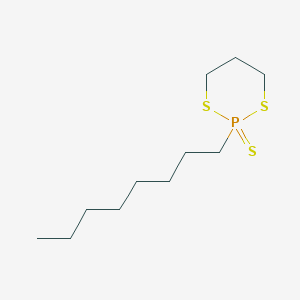
![4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid](/img/structure/B12533581.png)
![2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline](/img/structure/B12533597.png)
